KAT6A Biochemical Potency: 125-Fold Weaker Than Direct Derivative WM-8014
CTX-0124143 inhibited KAT6A with an IC50 of 1.0 μM in a biochemical AlphaScreen assay. The direct medicinal chemistry derivative WM-8014, developed from CTX-0124143 as the starting template, achieved an IC50 of 0.008 μM against the same enzyme under comparable assay conditions, representing an approximately 125-fold improvement in potency [1]. This head-to-head potency gap is documented within the same primary publication series from the Baell laboratory, where CTX-0124143 served explicitly as the HTS hit and WM-8014 as the optimized lead.
| Evidence Dimension | KAT6A biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.0 μM |
| Comparator Or Baseline | WM-8014: IC50 = 0.008 μM |
| Quantified Difference | 125-fold lower potency for CTX-0124143 |
| Conditions | AlphaScreen assay; AcCoA concentrations tested at 0.4 μM and 15 μM; MYST domain of KAT6A (residues 507–778); N-terminal histone H4 peptide substrate |
Why This Matters
For target engagement studies requiring robust KAT6A inhibition, CTX-0124143 requires ~125-fold higher concentration than WM-8014, substantially increasing the risk of off-target effects and limiting its utility in cellular assays where solubility and non-specific binding become problematic at micromolar concentrations.
- [1] Leaver DJ, Cleary B, Nguyen N, et al. Discovery of Benzoylsulfonohydrazides as Potent Inhibitors of the Histone Acetyltransferase KAT6A. J Med Chem. 2019;62(15):7146-7159. View Source
